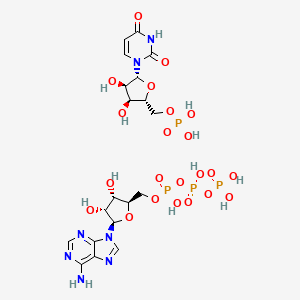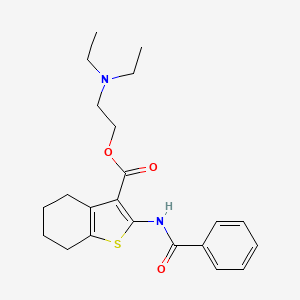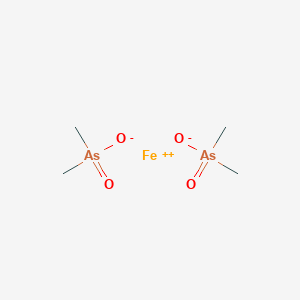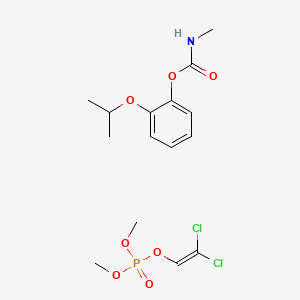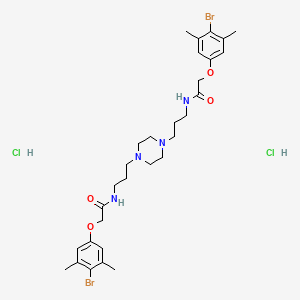
2-(1-Methylpiperidin-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Methylpiperidin-4-yl)pyridine: is a heterocyclic compound that features both a piperidine and a pyridine ring. Piperidine is a six-membered ring containing one nitrogen atom, while pyridine is a six-membered ring with one nitrogen atom and five carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methylpiperidin-4-yl)pyridine typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts . Another method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials, followed by a series of reactions to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale hydrogenation processes using metal-based catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Methylpiperidin-4-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen in the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, halides, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyridine N-oxides, while reduction can yield fully saturated piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 2-(1-Methylpiperidin-4-yl)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology and Medicine: This compound has shown potential in medicinal chemistry, particularly in the development of drugs targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for further research in this area .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for large-scale production processes .
Wirkmechanismus
The mechanism of action of 2-(1-Methylpiperidin-4-yl)pyridine involves its interaction with specific molecular targets, such as receptors or enzymes. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler structure with only the piperidine ring.
Pyridine: A simpler structure with only the pyridine ring.
2-(1-Methylpiperidin-2-yl)pyridine: A similar compound with a different substitution pattern on the piperidine ring.
Uniqueness: 2-(1-Methylpiperidin-4-yl)pyridine is unique due to its combined piperidine and pyridine rings, which provide a distinct set of chemical properties and reactivity. This dual-ring structure allows for a broader range of applications compared to compounds with only one of these rings .
Eigenschaften
CAS-Nummer |
85237-63-4 |
|---|---|
Molekularformel |
C11H16N2 |
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
2-(1-methylpiperidin-4-yl)pyridine |
InChI |
InChI=1S/C11H16N2/c1-13-8-5-10(6-9-13)11-4-2-3-7-12-11/h2-4,7,10H,5-6,8-9H2,1H3 |
InChI-Schlüssel |
VIPMWEOMYMZBAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


